molecular formula C18H13FN2OS B2381722 N-(4-fluoro-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-2-methylbenzamide CAS No. 865248-98-2

N-(4-fluoro-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-2-methylbenzamide

Cat. No.: B2381722
CAS No.: 865248-98-2
M. Wt: 324.37
InChI Key: CAXNUASRICMQPR-ZZEZOPTASA-N
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Description

N-(4-fluoro-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-2-methylbenzamide is a synthetic organic compound that belongs to the class of benzothiazole derivatives

Preparation Methods

The synthesis of N-(4-fluoro-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-2-methylbenzamide typically involves the following steps:

    Formation of the Benzothiazole Core: The benzothiazole core can be synthesized by the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone.

    Introduction of the Fluoro and Prop-2-ynyl Groups: The fluoro and prop-2-ynyl groups can be introduced through nucleophilic substitution reactions using appropriate fluorinating agents and propargyl halides.

    Formation of the Benzamide Moiety: The final step involves the coupling of the benzothiazole derivative with 2-methylbenzoic acid or its derivatives under suitable reaction conditions, such as the use of coupling reagents like EDCI or DCC.

Chemical Reactions Analysis

N-(4-fluoro-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-2-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions. Common reagents include halogens, alkylating agents, and nucleophiles like amines or thiols.

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials with desired properties.

    Biology: It has shown potential as a bioactive molecule with antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: The compound is being explored for its potential therapeutic applications, including drug development for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(4-fluoro-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-2-methylbenzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

N-(4-fluoro-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-2-methylbenzamide can be compared with other benzothiazole derivatives, such as:

    N-(4-fluoro-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-4-oxochromene-2-carboxamide: This compound has a similar structure but contains a chromene moiety instead of a benzamide group.

    2-bromo-N-(4-fluoro-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)benzamide: This compound has a bromo substituent instead of a methyl group on the benzamide moiety.

These similar compounds share some structural features and may exhibit similar biological activities, but their unique substituents and functional groups can lead to differences in their properties and applications.

Properties

IUPAC Name

N-(4-fluoro-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-2-methylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13FN2OS/c1-3-11-21-16-14(19)9-6-10-15(16)23-18(21)20-17(22)13-8-5-4-7-12(13)2/h1,4-10H,11H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAXNUASRICMQPR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)N=C2N(C3=C(C=CC=C3S2)F)CC#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13FN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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